molecular formula C7H4BrF3 B131743 2,3,6-Trifluorobenzyl bromide CAS No. 151412-02-1

2,3,6-Trifluorobenzyl bromide

Cat. No. B131743
M. Wt: 225.01 g/mol
InChI Key: JPBWEVKHPSNBCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves halogen bonding and nucleophilic substitution reactions. For instance, the synthesis of 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene involves halogen bonding with bromide ions . Another example is the synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, which is produced by reacting 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide . These methods could potentially be adapted for the synthesis of 2,3,6-Trifluorobenzyl bromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of compounds similar to 2,3,6-Trifluorobenzyl bromide have been characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These studies provide insights into the geometry, electronic structure, and intermolecular interactions of the molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzyl bromides is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For example, halogen bonding is a key interaction in the formation of cocrystals with bromide ions . Additionally, the presence of fluorine atoms can affect the electron density and reactivity of the benzyl bromide moiety, as seen in the derivatization of keto steroids using pentafluorobenzyl bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzyl bromides are determined by their molecular structure. The presence of halogen atoms, particularly fluorine, can significantly influence properties such as polarity, boiling point, and reactivity. For instance, the introduction of fluorine atoms can increase the compound's stability and its potential for forming halogen bonds . Theoretical calculations, such as density functional theory (DFT), can provide additional insights into the electronic properties and potential applications of these compounds .

Scientific Research Applications

2,3,6-Trifluorobenzyl bromide is a type of fluorinated building block . It’s often used in the synthesis of various organic compounds. Here are some potential applications:

  • Organic Chemistry : This compound can be used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals . The specific methods and outcomes would depend on the exact synthesis pathway being used.

  • Materials Science : In materials science, this compound could be used in the synthesis of materials with unique properties . Again, the specific methods and outcomes would depend on the goals of the specific research project.

  • Phase-Transfer Catalysts : Similar compounds, such as 2,3,4-Trifluorobenzyl bromide, have been used to synthesize phase-transfer catalysts . These catalysts are used to facilitate the migration of a reactant from one phase to another.

  • Fluorinated Compounds : Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties. They can improve the bioavailability of drugs, among other benefits .

  • Research and Development : This compound could be used in various research and development applications. For example, it could be used to study the properties of fluorinated compounds or to develop new synthesis methods .

  • Industrial Applications : On an industrial scale, this compound could be used in the production of various products, such as pharmaceuticals, agrochemicals, and materials .

  • Pharmaceuticals : Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties. They can improve the bioavailability of drugs .

  • Agrochemicals : In the agrochemical industry, fluorinated compounds can be used in the synthesis of pesticides and other agricultural chemicals .

  • Materials Science : Fluorinated compounds can be used in the synthesis of materials with unique properties .

  • Organic Synthesis : Fluorinated compounds are often used as building blocks in organic synthesis .

  • Phase-Transfer Catalysts : Similar compounds, such as 2,3,4-Trifluorobenzyl bromide, have been used to synthesize phase-transfer catalysts . These catalysts are used to facilitate the migration of a reactant from one phase to another.

  • Research and Development : This compound could be used in various research and development applications. For example, it could be used to study the properties of fluorinated compounds or to develop new synthesis methods .

Safety And Hazards

2,3,6-Trifluorobenzyl bromide is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(bromomethyl)-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWEVKHPSNBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333882
Record name 2,3,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorobenzyl bromide

CAS RN

151412-02-1
Record name 2,3,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AC Marr, GC Saunders, H Thomas - Journal of Fluorine Chemistry, 2020 - Elsevier
The crystal structures of 1-(2,3,5,6-tetrafluorophenylmethyl)-3-methylimidazolium bromide (2), 1-(2,3,4,5-tetrafluorophenylmethyl)-3-methylimidazolium bromide (3), 1-(2,4,6-…
Number of citations: 2 www.sciencedirect.com
AN Acharya, JM Ostresh… - Journal of Combinatorial …, 2002 - ACS Publications
The solid-phase syntheses of dihydroimidazolyl 2-alkylthiobenzimidazoles, dihydroimidazolyl 2-alkylsulfonylbenzimidazoles, dihydroimidazolyl dihydroquinoxalin-2,3-diones, and …
Number of citations: 24 pubs.acs.org
RW Giese - Journal of Chromatography A, 2000 - Elsevier
Electron-capture (EC) is a sensitive and selective ionization technique for mass spectrometry (MS). In the most familiar form of EC, a susceptible analyte (electrophore) is detected after …
Number of citations: 59 www.sciencedirect.com
B Evers, G Ruehter, M Berg, JA Dodge… - Bioorganic & medicinal …, 2005 - Elsevier
A series of growth hormone secretagogues (GHSs) based on 2,3-dihydroisothiazole has been synthesized in the search for a potential treatment of growth hormone deficiency or frailty …
Number of citations: 6 www.sciencedirect.com
BS Park, W Widger, H Kohn - Bioorganic & medicinal chemistry, 2006 - Elsevier
Many studies show that selective introduction of fluorine within pharmacological agents leads to improved activities. In this study, we determine the effects of aryl fluorine substitution in …
Number of citations: 16 www.sciencedirect.com
R Xu, D Cole, T Asberom, T Bara, C Bennett… - Bioorganic & Medicinal …, 2010 - Elsevier
A novel series of tricyclic γ-secretase inhibitors was designed and synthesized via a conformational analysis of literature compounds. The preliminary results have shown that …
Number of citations: 17 www.sciencedirect.com

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